molecular formula C8H14N4O B2757602 5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1545348-00-2

5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2757602
CAS No.: 1545348-00-2
M. Wt: 182.227
InChI Key: RVWVBYPCGQMTAK-UHFFFAOYSA-N
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Description

5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-ethyl-6-methyl-2-quinolinone

Uniqueness

5-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-10-12(3)7(6)9/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWVBYPCGQMTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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